molecular formula C8H13N3O4 B2594667 (1,3-Dimethyl-1H-pyrazol-4-yl)methanamine oxalate CAS No. 1197234-43-7

(1,3-Dimethyl-1H-pyrazol-4-yl)methanamine oxalate

Cat. No.: B2594667
CAS No.: 1197234-43-7
M. Wt: 215.209
InChI Key: PAPARENXKPLWIG-UHFFFAOYSA-N
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Description

(1,3-Dimethyl-1H-pyrazol-4-yl)methanamine oxalate is a chemical compound with the molecular formula C6H11N3 and a molecular weight of 125.17 g/mol It is a derivative of pyrazole, a five-membered aromatic heterocycle containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,3-Dimethyl-1H-pyrazol-4-yl)methanamine typically involves the reaction of 1,3-dimethylpyrazole with formaldehyde and ammonia under controlled conditions . The reaction is carried out in an inert atmosphere, often using solvents such as methanol or ethanol. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

Industrial production of (1,3-Dimethyl-1H-pyrazol-4-yl)methanamine oxalate involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems .

Chemical Reactions Analysis

Types of Reactions

(1,3-Dimethyl-1H-pyrazol-4-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazole derivatives, while substitution reactions can produce a wide range of functionalized pyrazoles .

Mechanism of Action

The mechanism of action of (1,3-Dimethyl-1H-pyrazol-4-yl)methanamine oxalate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1,3-Dimethyl-1H-pyrazol-4-yl)methanamine oxalate is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

(1,3-dimethylpyrazol-4-yl)methanamine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3.C2H2O4/c1-5-6(3-7)4-9(2)8-5;3-1(4)2(5)6/h4H,3,7H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAPARENXKPLWIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1CN)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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